molecular formula C15H20N2O B2832649 N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide CAS No. 2411198-35-9

N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide

Cat. No. B2832649
CAS RN: 2411198-35-9
M. Wt: 244.338
InChI Key: WTWPQCMPNUJQOA-UHFFFAOYSA-N
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Description

Acrylfentanyl is a new synthetic analogue of fentanyl . It has emerged as a new psychoactive substance (NPS) and is sold on the Internet as a 'research chemical’ . Like other synthetic fentanyls, such as acetylfentanyl, it poses a serious risk of fatal intoxication .


Molecular Structure Analysis

The molecular structure of Acrylfentanyl was confirmed through various analyses. The electron impact mass spectrum of the main, unknown chromatographic peak (GC) tentatively identified an acryloyl analogue of fentanyl . Further analyses by quadrupole time-of-flight high resolution mass spectrometry (QTOF-MS), matrix-assisted laser ionization Orbitrap mass spectrometry (MALDI-Orbitrap-MS), nuclear magnetic resonance spectroscopy (NMR), and infra-red spectroscopy (IR) confirmed the presence of Acrylfentanyl .

Safety And Hazards

Acrylfentanyl poses a serious risk of fatal intoxication . It is sold on the Internet as a ‘research chemical’, which means it is not regulated and its use can be extremely dangerous .

Future Directions

The emergence of new psychoactive substances like Acrylfentanyl presents a serious problem for public health . There is a need for continued monitoring and research into these substances to understand their effects and develop strategies for harm reduction.

properties

IUPAC Name

N-(1-methyl-2-phenylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)16-13-9-10-17(2)14(11-13)12-7-5-4-6-8-12/h3-8,13-14H,1,9-11H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWPQCMPNUJQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide

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